molecular formula C28H28N4O4 B3002119 ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-10-7

ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3002119
CAS No.: 443097-10-7
M. Wt: 484.556
InChI Key: RHSHYBIBDOYQNZ-JVCXMKTPSA-N
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Description

Ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic core with a cyclohexyl substituent at position 7 and a 2-methylbenzoyl imino group at position 6. The ethyl ester at position 5 enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-3-36-28(35)22-17-21-24(29-23-15-9-10-16-31(23)27(21)34)32(19-12-5-4-6-13-19)25(22)30-26(33)20-14-8-7-11-18(20)2/h7-11,14-17,19H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSHYBIBDOYQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halogenated derivatives, such as bromo or chloro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

Hydrogen Bonding and Crystal Packing :

  • The benzyl analog’s aromatic substituent may promote π-π interactions, while the cyclohexyl group’s rigidity could lead to distinct crystal packing motifs. Graph set analysis () would help characterize hydrogen-bonding networks in these systems.

The 2-methylbenzoyl group may enhance binding to hydrophobic enzyme pockets.

Computational Insights :

  • Molecular dynamics simulations could predict how substituent variations (e.g., cyclohexyl vs. benzyl) affect conformational stability and ligand-receptor interactions.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazatricyclo Framework : This unique tricyclic structure contributes to its biological properties.
  • Imino and Carbonyl Groups : These functional groups are often associated with biological activity, influencing interactions with various biological targets.
  • Cyclohexyl and Methylbenzoyl Substituents : These groups may enhance lipophilicity and modulate receptor interactions.

Molecular Formula

The molecular formula for the compound is C24H28N3O3C_{24}H_{28}N_3O_3, indicating a relatively large and complex molecule.

Table 1: Structural Features

FeatureDescription
Molecular Weight404.50 g/mol
Functional GroupsImino, Carbonyl
Core StructureTriazatricyclo
SubstituentsCyclohexyl, Methylbenzoyl

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : The triazatricyclo framework has been linked to inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of nitrogen atoms in the structure may enhance binding to bacterial enzymes or receptors, leading to antimicrobial effects.

Case Studies

  • Anticancer Studies :
    • In vitro studies have shown that derivatives of triazatricyclo compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Antimicrobial Activity :
    • A study demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Synthetic Approaches

The synthesis of ethyl 7-cyclohexyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves several steps:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Employing techniques such as acylation and imination to introduce the desired substituents.

Research Findings

Recent studies highlight the importance of structural modifications on the biological activity of triazatricyclo compounds:

  • Structure-Activity Relationship (SAR) : Variations in substituents significantly affect potency and selectivity against specific biological targets.
  • Pharmacokinetics : Preliminary data suggest favorable absorption characteristics, although further studies are needed to fully understand metabolism and excretion pathways.

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